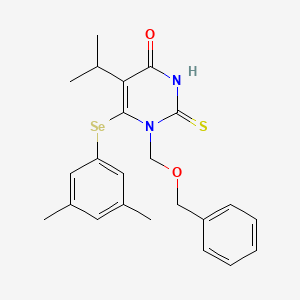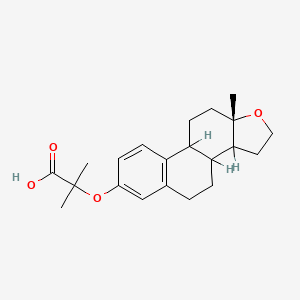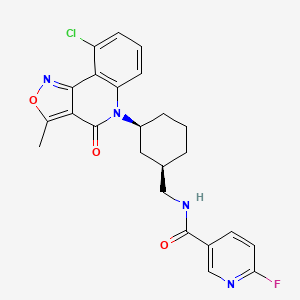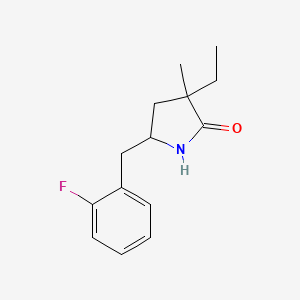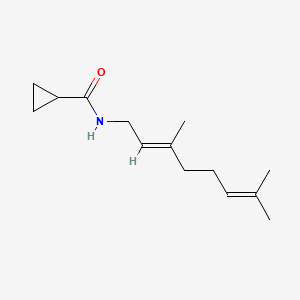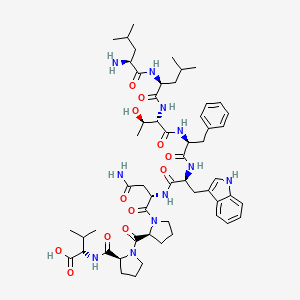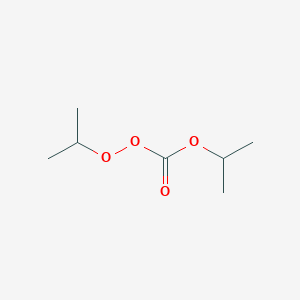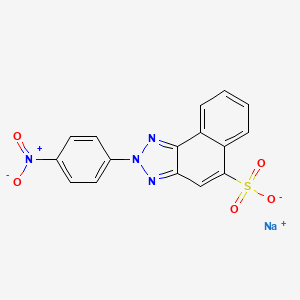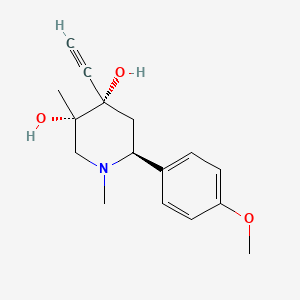
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate is a complex organic compound with a molecular formula of C23H31NO4. This compound is known for its unique structure, which includes a hydroxy group, a phenoxyethyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenyl acetate with 1-methyl-2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Hydroxy-2-((1-methyl-2-phenylethyl)amino)propyl)phenyl acetate
- 4-(1-Hydroxy-2-((1-phenoxy-2-propanyl)amino)propyl)-2-methoxyphenol
Uniqueness
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88263-33-6 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] acetate |
InChI |
InChI=1S/C20H25NO4/c1-14(13-24-18-7-5-4-6-8-18)21-15(2)20(23)17-9-11-19(12-10-17)25-16(3)22/h4-12,14-15,20-21,23H,13H2,1-3H3 |
InChI Key |
BBJGOONIQUTDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
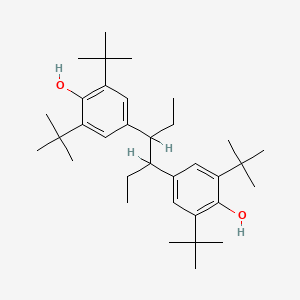
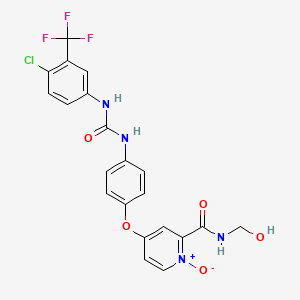
![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)
